

The PROTAC ACBI1: A Technical Guide to its Impact on Chromatin Remodeling

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B12374811

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Executive Summary

ACBI1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1. By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, **ACBI1** triggers the ubiquitination and subsequent proteasomal degradation of these key chromatin remodelers. This targeted degradation leads to significant alterations in chromatin accessibility, gene expression, and ultimately, cell fate, with profound anti-proliferative effects observed in various cancer cell lines. This technical guide provides an in-depth overview of **ACBI1**'s mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the underlying biological pathways.

Introduction to ACBI1 and Chromatin Remodeling

The BAF (SWI/SNF) complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering nucleosome positioning.^[1] The catalytic activity of this complex is driven by one of two mutually exclusive ATPases, SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).^[2] Dysregulation of the BAF complex is implicated in approximately 20% of human cancers, making its components attractive targets for therapeutic intervention.^[3]

ACBI1 is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] This tripartite interaction facilitates the formation of a ternary complex, leading to the polyubiquitination of the target proteins and their subsequent degradation by the proteasome. [3] The acute and profound knockdown of SMARCA2/4 induced by **ACBI1** provides a powerful tool to study the functional consequences of BAF complex inactivation.[1]

Quantitative Data on ACBI1 Activity

The efficacy of **ACBI1** has been quantified through various in vitro studies, primarily focusing on its degradation capability (DC50) and its impact on cell proliferation (IC50).

Table 1: Degradation Efficacy (DC50) of ACBI1

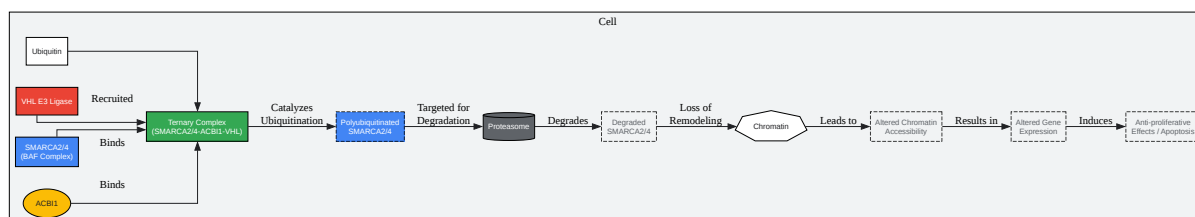
Target Protein	Cell Line	DC50 (nM)	Treatment Time	Reference
SMARCA2	MV-4-11	6	18 hours	[2][4]
SMARCA4	MV-4-11	11	18 hours	[2][4]
PBRM1	MV-4-11	32	18 hours	[2][4]
SMARCA2	NCI-H1568	3.3	18 hours	[4]
PBRM1	NCI-H1568	15.6	18 hours	[4]

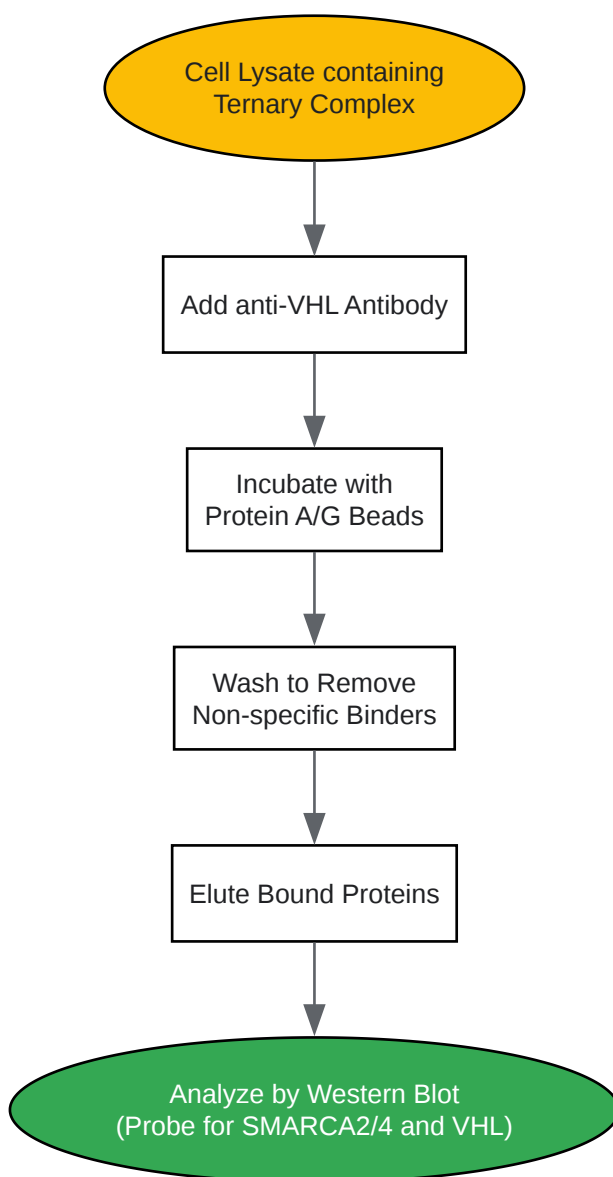
Table 2: Anti-proliferative Activity (IC50) of ACBI1

Cell Line	Cancer Type	IC50 (nM)	Treatment Time	Reference
MV-4-11	Acute Myeloid Leukemia	29	7 days	[5]
SK-MEL-5	Melanoma (SMARCA4 deficient)	77	7 days	[5]
NCI-H1568	Non-Small Cell Lung Cancer	68	Not Specified	

Signaling Pathway and Mechanism of Action

ACBI1's mechanism of action involves a series of orchestrated molecular events, culminating in the degradation of its target proteins and subsequent downstream effects on cellular processes.





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